molecular formula C21H21NO5S2 B2537743 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034254-19-6

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2537743
CAS No.: 2034254-19-6
M. Wt: 431.52
InChI Key: GHUCOBRIUTWSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a unique hybrid structure that incorporates multiple pharmacophoric elements. The core of the structure features a 3,4-dihydro-2H-benzo[b][1,4]dioxepine ring system, a seven-membered ring oxygen heterocycle known to influence the physicochemical properties and metabolic profile of bioactive molecules . This core is functionalized with a sulfonamide group, a moiety frequently employed in the design of enzyme inhibitors and receptor ligands due to its ability to act as a hydrogen bond donor and acceptor . The compound's structure is further elaborated with a 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl chain attached to the sulfonamide nitrogen. The presence of the thiophene ring, a privileged structure in medicinal chemistry, and a secondary alcohol on a benzylic carbon suggests potential for diverse molecular interactions with biological targets . Compounds containing sulfonamide and heterocyclic aromatic systems similar to this one are frequently investigated for a range of pharmacological activities. Research on analogous structures has explored their potential as antibiotic agents targeting bacterial infections and as inhibitors of transport proteins like sodium/glucose cotransporter 2 (SGLT2) for metabolic diseases . Furthermore, recent studies on molecules incorporating benzo[b]thiophene motifs have highlighted their promising antiseizure and antinociceptive properties in preclinical models, indicating potential applications in neurology and pain research . The specific mechanism of action for this compound would be subject to experimental validation, but its design makes it a compelling candidate for hit-to-lead optimization programs and structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes in a controlled laboratory environment and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c23-19(16-4-2-15(3-5-16)17-8-11-28-14-17)13-22-29(24,25)18-6-7-20-21(12-18)27-10-1-9-26-20/h2-8,11-12,14,19,22-23H,1,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCOBRIUTWSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Hydroxyethyl group
  • Thiophene moiety
  • Benzo[b][1,4]dioxepine core
  • Sulfonamide group

Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 365.42 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as Fab I. This inhibition can lead to antibacterial effects against various pathogens.
  • Anticancer Activity : Research indicates that derivatives of sulfonamides can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties : The presence of the thiophene ring is often associated with antimicrobial activity, suggesting potential applications in treating infections.

Anticancer Effects

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

CompoundCancer TypeMechanismOutcome
Thiadiazole derivativesVarious cancers (e.g., leukemia, melanoma)Induction of apoptosisDecreased cell viability
Sulfonamide derivativesColon cancerInhibition of CA II and CA IXReduced tumor growth in xenografts

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. For example:

Compound TypeTarget PathogenActivity
Thiadiazole derivativesBacterial strainsInhibition of growth
Sulfonamide derivativesFungal strainsAntifungal effects observed in vitro

Case Studies

  • In Vitro Studies : A study on sulfonamide derivatives showed significant inhibition of cancer cell proliferation across multiple lines, including breast and lung cancers. The mechanism involved apoptosis induction and cell cycle arrest.
  • Animal Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound significantly reduced tumor size compared to controls.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Notable Substituents
Target Compound Benzo[b][1,4]dioxepine Sulfonamide, hydroxyethyl 4-(Thiophen-3-yl)phenyl
G10 Benzo[b][1,4]thiazine Carboxamide, ketone 2-Chloro-6-fluorobenzyl, furan
5-(4-(4-Cl-Phenylsulfonyl)phenyl)-...[2] 1,2,4-Triazole Thione, sulfonyl 4-Cl-phenyl, 2,4-difluorophenyl

Table 3: Spectral Signatures

Compound IR (cm⁻¹) 1H-NMR (δ, ppm)
Target Compound 1350 (S=O), 3300 (O–H) 7.3–7.5 (thiophene), 4.2–4.5
G10 1680 (C=O), 1250 (C–S) 7.1 (furan), 3.8–4.1 (CH₂)

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